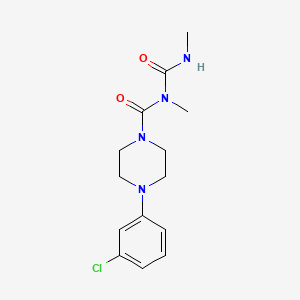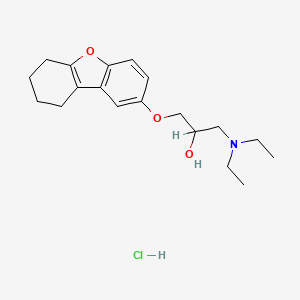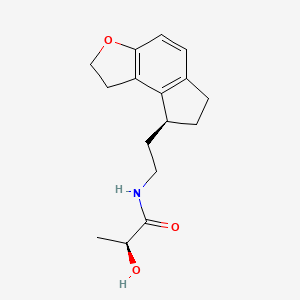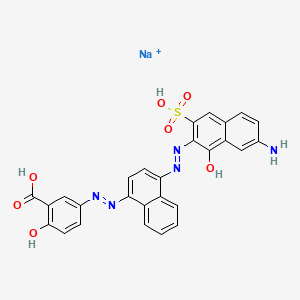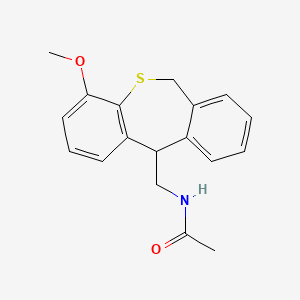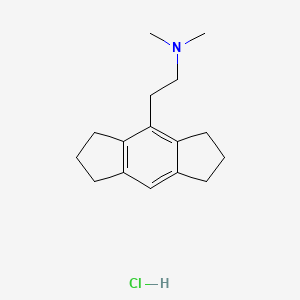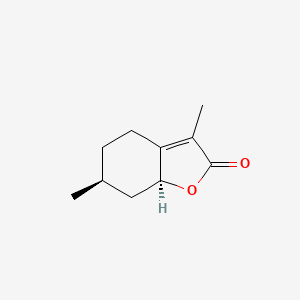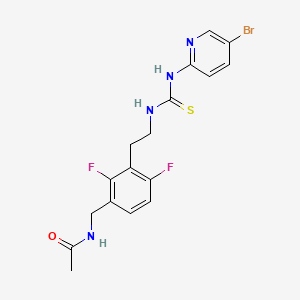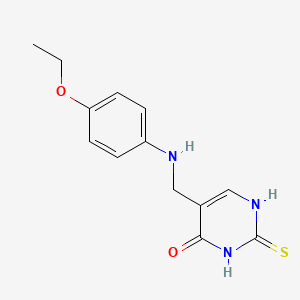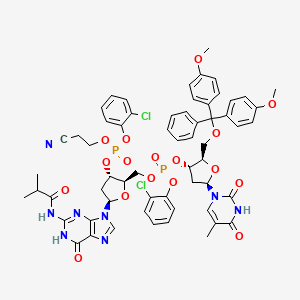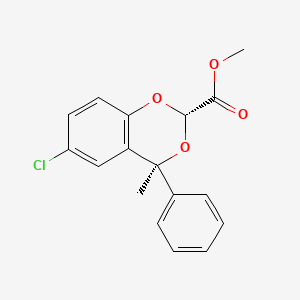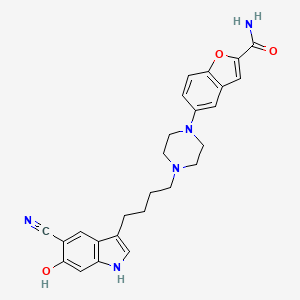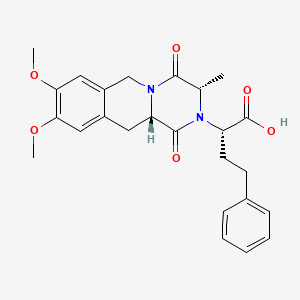
Diketopiperazine moexiprilat
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diketopiperazine moexiprilat is a compound derived from moexipril, an angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension. Diketopiperazines are a class of cyclic dipeptides formed by the condensation of two amino acids. They are known for their stability and resistance to enzymatic hydrolysis, making them valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
Diketopiperazines can be synthesized through various methods, including chemical and enzymatic routes. One common method involves the cyclization of dipeptides under acidic or basic conditions. For example, the synthesis of diketopiperazine moexiprilat can be achieved by cyclizing the dipeptide precursor of moexiprilat under controlled pH conditions .
Industrial Production Methods
Industrial production of diketopiperazines often involves chemoenzymatic methods to achieve high yields and purity. The use of adenylation enzymes has been reported to facilitate the one-pot synthesis of diketopiperazines, including moexiprilat, under mild conditions . This method minimizes racemization and allows for efficient production.
化学反応の分析
Types of Reactions
Diketopiperazine moexiprilat undergoes various chemical reactions, including:
Oxidation: Catalyzed by oxidoreductases or chemical oxidants.
Reduction: Typically involves reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or carbonyl carbon.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or molecular oxygen in the presence of a catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include various substituted diketopiperazines, which can exhibit different biological activities depending on the substituents introduced.
科学的研究の応用
Diketopiperazine moexiprilat has a wide range of applications in scientific research:
Chemistry: Used as a scaffold for the synthesis of peptidomimetics and other bioactive molecules.
Biology: Studied for its role in enzyme inhibition and protein-protein interactions.
作用機序
Diketopiperazine moexiprilat exerts its effects primarily through the inhibition of angiotensin-converting enzyme (ACE). ACE catalyzes the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting ACE, moexiprilat reduces the levels of angiotensin II, leading to vasodilation and decreased blood pressure . Additionally, moexiprilat inhibits kininase II, which degrades bradykinin, further contributing to its antihypertensive effects .
類似化合物との比較
Similar Compounds
Moexipril: The prodrug form of moexiprilat, which is converted to the active diketopiperazine moexiprilat in the body.
Other ACE Inhibitors: Compounds like enalaprilat and lisinopril, which also inhibit ACE but differ in their chemical structure and pharmacokinetics.
Uniqueness
This compound is unique due to its cyclic dipeptide structure, which imparts stability and resistance to enzymatic degradation. This makes it a valuable compound for long-term therapeutic applications and research into enzyme inhibition mechanisms.
特性
CAS番号 |
112468-23-2 |
|---|---|
分子式 |
C25H28N2O6 |
分子量 |
452.5 g/mol |
IUPAC名 |
(2S)-2-[(3S,11aS)-8,9-dimethoxy-3-methyl-1,4-dioxo-3,6,11,11a-tetrahydropyrazino[1,2-b]isoquinolin-2-yl]-4-phenylbutanoic acid |
InChI |
InChI=1S/C25H28N2O6/c1-15-23(28)26-14-18-13-22(33-3)21(32-2)12-17(18)11-20(26)24(29)27(15)19(25(30)31)10-9-16-7-5-4-6-8-16/h4-8,12-13,15,19-20H,9-11,14H2,1-3H3,(H,30,31)/t15-,19-,20-/m0/s1 |
InChIキー |
IIPIDAGAGXRRKJ-YSSFQJQWSA-N |
異性体SMILES |
C[C@H]1C(=O)N2CC3=CC(=C(C=C3C[C@H]2C(=O)N1[C@@H](CCC4=CC=CC=C4)C(=O)O)OC)OC |
正規SMILES |
CC1C(=O)N2CC3=CC(=C(C=C3CC2C(=O)N1C(CCC4=CC=CC=C4)C(=O)O)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


